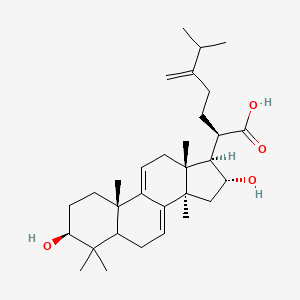

Dehydrotumulosic acid

作用机制

脱氢茯苓酸的作用机制涉及它与各种分子靶标和途径的相互作用。 例如,它通过增强胰岛素敏感性而表现出降血糖特性 . 此外,脱氢茯苓酸具有抗炎作用,据信其作用机制是通过抑制促炎细胞因子和酶 . 该化合物还表现出潜在的抗癌活性,通过抑制癌细胞增殖和诱导凋亡 .

生化分析

Biochemical Properties

Dehydrotumulosic acid plays a significant role in biochemical reactions, particularly in modulating the immune system and exhibiting hypoglycemic properties . It interacts with several enzymes and proteins, including insulin receptors, which enhances insulin sensitivity. Additionally, this compound has been shown to inhibit phospholipase A2, an enzyme involved in the inflammatory response . These interactions highlight its potential in managing metabolic disorders and inflammatory conditions.

Cellular Effects

This compound influences various cellular processes, including cell proliferation, apoptosis, and metabolism. It has been observed to enhance the cytotoxicity of chemotherapeutic agents like vincristine against multidrug-resistant cancer cells . Furthermore, this compound affects cell signaling pathways, such as the insulin signaling pathway, thereby improving glucose uptake and reducing blood sugar levels . It also modulates gene expression related to inflammation and cancer progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to insulin receptors, enhancing their sensitivity and promoting glucose uptake . Additionally, this compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators . These actions contribute to its anti-inflammatory and hypoglycemic effects. Moreover, this compound influences gene expression by modulating transcription factors involved in inflammation and cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable, with minimal degradation over time . Long-term studies have shown that this compound maintains its hypoglycemic and anti-inflammatory effects, indicating its potential for chronic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve insulin sensitivity and reduce blood sugar levels without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and inflammation . It interacts with enzymes such as insulin receptors and phospholipase A2, modulating their activity and influencing metabolic flux . These interactions contribute to its hypoglycemic and anti-inflammatory properties, making it a potential candidate for managing metabolic disorders.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . These distribution patterns are crucial for understanding its pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it interacts with various biomolecules within these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its therapeutic efficacy . Understanding its subcellular localization is essential for optimizing its use in clinical settings.

准备方法

化学反应分析

脱氢茯苓酸会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 . 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,脱氢茯苓酸的氧化会导致形成各种氧化衍生物 .

科学研究应用

相似化合物的比较

脱氢茯苓酸与其他三萜类化合物(如脱氢松脂醇酸和茯苓酸)相似 . 它在具体的药理活性及分子结构上独具特色。 例如,虽然脱氢茯苓酸和茯苓酸都表现出抗炎特性,但它们的作用机制有所不同 . 脱氢茯苓酸还在增强胰岛素敏感性方面独树一帜,这是其他三萜类化合物中罕见的特性 .

属性

IUPAC Name |

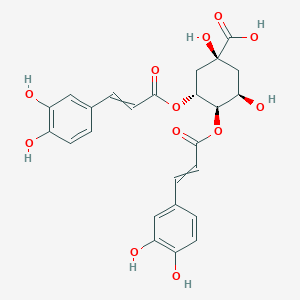

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADJWZMBZBVBSB-YEXRKOARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)

![2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)

![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)

![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)

![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)

![METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE](/img/structure/B1208443.png)

![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)

![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)